

ITIC-4F: A Comprehensive Technical Guide for Advanced Photovoltaic Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ITIC-4F**

Cat. No.: **B12433060**

[Get Quote](#)

An in-depth analysis of the chemical structure, properties, and applications of the non-fullerene acceptor **ITIC-4F**, tailored for researchers, scientists, and professionals in drug development and organic electronics.

Introduction

ITIC-4F, a prominent non-fullerene acceptor (NFA), has garnered significant attention within the organic photovoltaics (OPV) community. Its unique chemical structure and resulting electronic properties have led to high-performance organic solar cells, pushing the boundaries of power conversion efficiencies. This technical guide provides a detailed overview of **ITIC-4F**, encompassing its chemical identity, key quantitative data, and experimental methodologies relevant to its application in OPV devices.

Chemical Structure and IUPAC Name

ITIC-4F is a complex organic molecule with an acceptor-donor-acceptor (A-D-A) architecture. Its core is based on an indacenodithienothiophene (IDTT) unit, which acts as the electron-donating component. This central core is flanked by two electron-withdrawing units derived from 1,1-dicyanomethylene-3-indanone, which are further functionalized with fluorine atoms.

Chemical Structure:

(A visual representation of the chemical structure of **ITIC-4F** would be included here in a full whitepaper. For the purpose of this response, a textual description is provided.)

The structure consists of a central, electron-rich indacenodithienothiophene core. Attached to this core are two electron-withdrawing end groups. These end groups are 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile moieties. The central core is also substituted with four 4-hexylphenyl groups.

IUPAC Name: 2,2'-(6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydrodithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene-2,8-diyl)bis(methanlylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1(3H)-diylidene))dimalononitrile[1].

An alternative IUPAC name provided by PubChem is: 2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.0^{3,13}.0^{4,11}.0^{6,10}.0^{16,23}.0^{18,22}]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile[2].

Quantitative Data Summary

The following tables summarize key quantitative data for **ITIC-4F**, crucial for understanding its performance in optoelectronic devices.

Table 1: Physicochemical Properties of **ITIC-4F**

Property	Value	Reference
Chemical Formula	C ₉₄ H ₇₈ F ₄ N ₄ O ₂ S ₄	[2]
Molecular Weight	1499.90 g/mol	[3]
CAS Number	2097998-59-7	[4]

Table 2: Electronic and Photophysical Properties of **ITIC-4F**

Property	Value	Reference
Highest Occupied Molecular Orbital (HOMO)	-5.66 eV	[2]
Lowest Unoccupied Molecular Orbital (LUMO)	-4.14 eV	[2]
Optical Bandgap (Eg)	~1.55 eV (estimated from absorption onset)	
Maximum Absorption (λ_{max}) in Film	~700-720 nm	

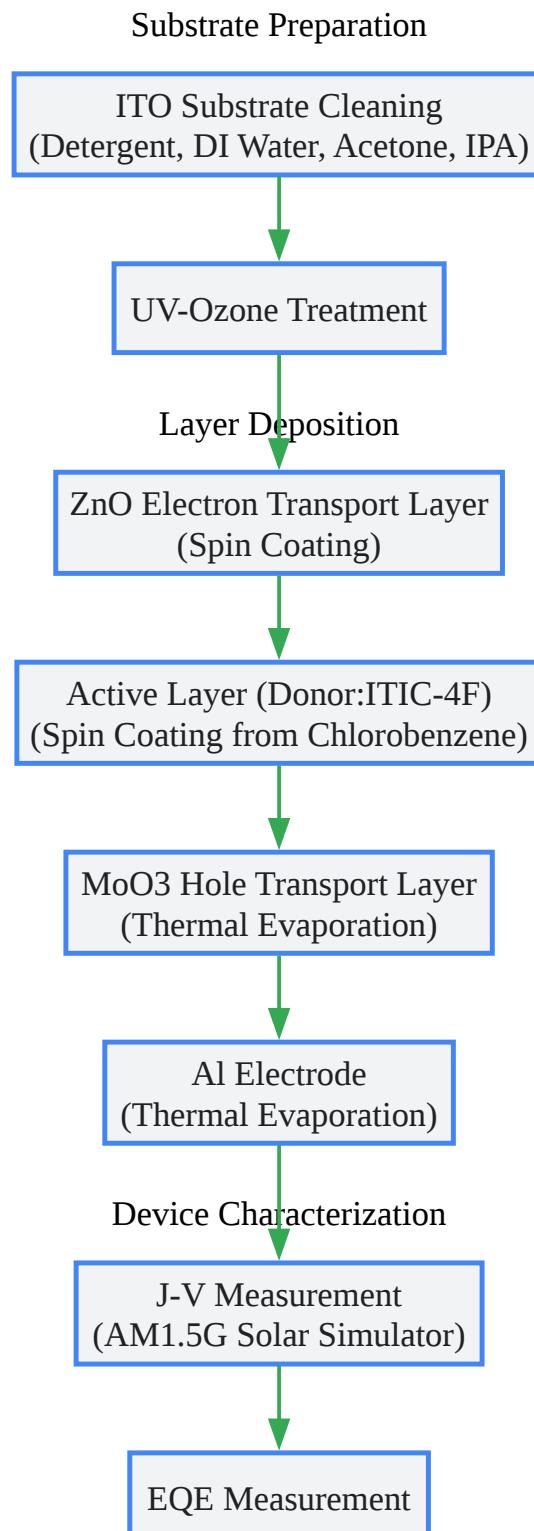
Table 3: Photovoltaic Performance of **ITIC-4F** Based Devices

Donor Polymer	Device Architecture	Power Conversion Efficiency (PCE)	Reference
PBDB-T-SF	Inverted	> 13%	[4] [5]
PTO2	Not Specified	14.7%	[3]
PM6	Not Specified	> 13%	[2]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. This section outlines typical experimental protocols for the synthesis, fabrication, and characterization of **ITIC-4F** and its corresponding solar cell devices.

Synthesis of **ITIC-4F**


While a simplified synthetic route has been reported, a detailed, step-by-step protocol is crucial for consistent material production^[6]. The synthesis generally involves a multi-step process culminating in a Knoevenagel condensation reaction between the central indacenodithienothiophene core aldehyde and the fluorinated indanone end-groups.

Note: A full whitepaper would require a detailed, multi-step synthesis protocol with specific reagents, reaction conditions, and purification methods. This level of detail is not fully available in the provided search results.

Organic Solar Cell Fabrication

The following protocol describes a common method for fabricating inverted organic solar cells using **ITIC-4F** as the acceptor.

Device Fabrication Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the fabrication and characterization of an inverted organic solar cell using **ITIC-4F**.

Protocol:

- Indium Tin Oxide (ITO) Substrate Preparation: ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes to improve the surface wettability.
- Electron Transport Layer (ETL) Deposition: A solution of ZnO nanoparticles is spin-coated onto the ITO substrate to form the electron transport layer.
- Active Layer Deposition: A blend solution of a suitable polymer donor (e.g., PBDB-T-SF) and **ITIC-4F** (typically in a 1:1 weight ratio) in a solvent like chlorobenzene is spin-coated on top of the ZnO layer in a nitrogen-filled glovebox. The film is often annealed to optimize the morphology.
- Hole Transport Layer (HTL) Deposition: A thin layer of molybdenum trioxide (MoO_3) is thermally evaporated on top of the active layer.
- Electrode Deposition: Finally, an aluminum (Al) top electrode is deposited by thermal evaporation through a shadow mask to define the device area.

Characterization Techniques

- Objective: To determine the light absorption properties of **ITIC-4F** thin films.
- Procedure: Thin films of **ITIC-4F** are prepared on quartz substrates. The absorption spectra are recorded using a UV-Vis spectrophotometer.
- Objective: To determine the HOMO and LUMO energy levels of **ITIC-4F**.
- Procedure: CV is performed on a thin film of **ITIC-4F** coated on a working electrode (e.g., platinum) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). A three-electrode setup with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire) is used. The potentials are typically calibrated against the ferrocene/ferrocenium (Fc/Fc^+) redox couple.

- Objective: To investigate the molecular packing and orientation of **ITIC-4F** in thin films.
- Procedure: GIWAXS measurements are performed on **ITIC-4F** thin films using a synchrotron radiation source. The 2D scattering patterns provide information on the lamellar and π - π stacking distances and the orientation of the molecules relative to the substrate.

Conclusion

ITIC-4F stands out as a highly efficient non-fullerene acceptor that has significantly contributed to the advancement of organic solar cell technology. Its well-defined chemical structure, favorable electronic properties, and broad absorption spectrum make it a subject of intense research. The experimental protocols outlined in this guide provide a foundation for researchers to explore and optimize devices based on this promising material. Further research focusing on detailed synthesis optimization, long-term stability, and scalability will be crucial for the commercialization of **ITIC-4F**-based organic photovoltaics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Structure dependent photostability of ITIC and ITIC-4F - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [**ITIC-4F: A Comprehensive Technical Guide for Advanced Photovoltaic Research**]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12433060#itic-4f-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com